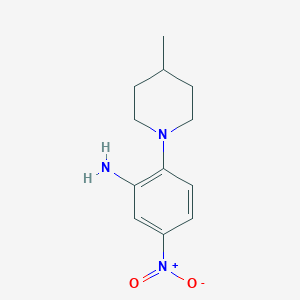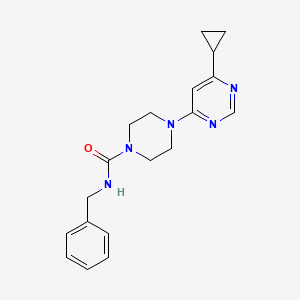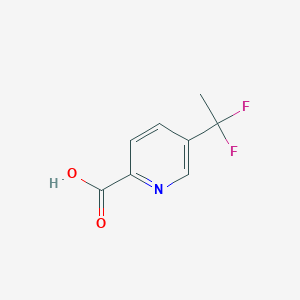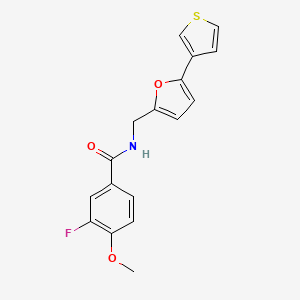![molecular formula C13H13F2N3OS B2517346 N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034561-39-0](/img/structure/B2517346.png)
N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13F2N3OS and its molecular weight is 297.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- The synthesis of 1,2,5-thiadiazolidines 1,1-dioxides (cyclosulfamides) starting from amino acids and chlorosulfonyl isocyanate demonstrates the versatility of thiadiazole derivatives in creating valuable tools for asymmetric synthesis (Regainia et al., 2000).
- A general method for the solution-phase parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the potential of thiadiazole scaffolds in drug development (Park et al., 2009).
- The synthesis and reactivity of enaminones leading to various 1,3,4-thiadiazole linked compounds indicate the broad application of thiadiazoles in heterocyclic chemistry (Raslan & Omran, 2016).
Biological Activity and Potential Therapeutic Applications
- Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation as anticancer agents highlight the therapeutic potential of thiadiazole derivatives (Tiwari et al., 2017).
- The synthesis and biological study of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives show the antimicrobial potential of thiadiazole compounds (Patel et al., 2015).
- The development of fluorine-18-labeled 5-HT1A antagonists, incorporating thiadiazole derivatives, indicates the importance of thiadiazoles in developing diagnostic and therapeutic agents in neurology (Lang et al., 1999).
Wirkmechanismus
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their firing patterns .
Mode of Action
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide acts as a positive allosteric modulator of SK channels . It increases the activity of these channels in the Purkinje cells of the cerebellar cortex, leading to hyperpolarization and a slower firing rate .
Biochemical Pathways
The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide affects the glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus . This, in turn, influences the excitatory input to the motor cortex, impacting motor function .
Result of Action
The result of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This decrease is thought to reduce the dysfunction of oscillatory neuronal input to the motor cortex, which can lead to motor tremors in the typical 4-12 Hz band associated with essential tremor .
Biochemische Analyse
Biochemical Properties
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with poly (ADP-ribose) polymerase (PARP), a family of proteins involved in DNA repair, chromatin remodeling, and programmed cell death . The interaction between N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide and PARP proteins can modulate the enzymatic activity of PARP, thereby affecting the biochemical pathways in which PARP is involved.
Cellular Effects
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP proteins can lead to alterations in DNA repair mechanisms, chromatin structure, and cell death pathways . These effects can result in changes in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of PARP proteins, inhibiting their enzymatic activity . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s interaction with PARP proteins can influence the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular processes, including prolonged inhibition of DNA repair and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PARP activity and induce DNA damage without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including toxicity and organ damage. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, with enzymes such as cytochrome P450 playing a key role in its biotransformation . The metabolic flux and levels of metabolites can be influenced by the compound’s interaction with these enzymes, affecting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus can influence the compound’s localization and accumulation, impacting its biological activity.
Subcellular Localization
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP proteins and other nuclear factors involved in DNA repair and gene expression . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in modulating nuclear processes.
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3OS/c14-13(15)5-3-9(4-6-13)16-12(19)8-1-2-10-11(7-8)18-20-17-10/h1-2,7,9H,3-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVXFCQMLMPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=NSN=C3C=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)


![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)
